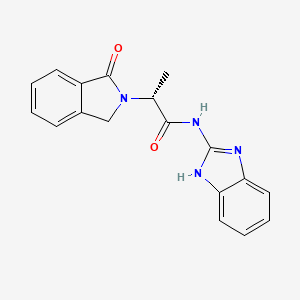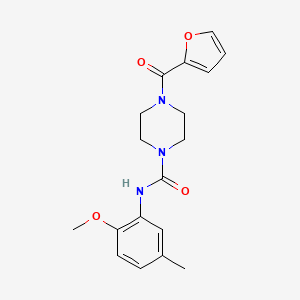
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and physiological research. It is a highly sensitive and specific probe that is widely used for labeling and detecting proteins, peptides, and other biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is based on its ability to react with amino groups of proteins and peptides. The reaction between 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one and amino groups results in the formation of a covalent bond, which leads to the labeling of the protein or peptide. The labeled protein or peptide can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is widely used in biochemical and physiological research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its high sensitivity and specificity, its ability to label a wide range of biomolecules, and its compatibility with various imaging techniques. The limitations of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its cost, its limited stability in aqueous solutions, and its potential interference with some biological processes.
Direcciones Futuras
There are several future directions for the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and specificity of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. Another direction is the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the study of protein dynamics and conformational changes. Finally, the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the development of new diagnostic and therapeutic tools is also a promising direction for future research.
Conclusion:
In conclusion, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is a highly sensitive and specific fluorescent reagent that is widely used in biochemical and physiological research. It has a wide range of applications in protein labeling and detection, fluorescence microscopy, and other imaging techniques. Despite its limitations, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one remains a valuable tool for scientific research and has promising future directions for development and application.
Métodos De Síntesis
The synthesis of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxypyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. The overall yield of the synthesis is around 60-70%.
Aplicaciones Científicas De Investigación
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research, especially in the field of biochemistry and molecular biology. It is commonly used for labeling and detecting proteins, peptides, and other biomolecules. 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one can be used to study protein-protein interactions, protein-ligand interactions, enzyme kinetics, and other biochemical processes. It is also used for fluorescence microscopy, flow cytometry, and other imaging techniques.
Propiedades
IUPAC Name |
1-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-4-5-11(19)17(7-9)12(20)8-2-1-3-10(6-8)18(21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVDHWSCHSJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

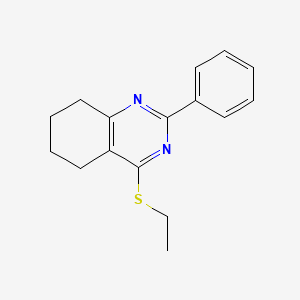

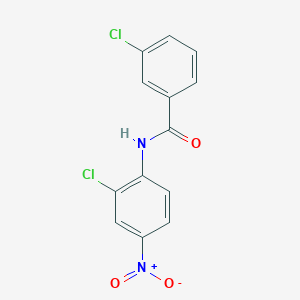
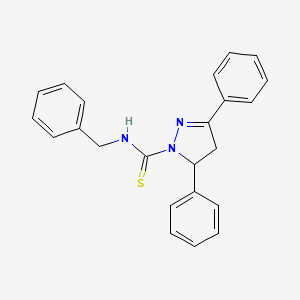
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)

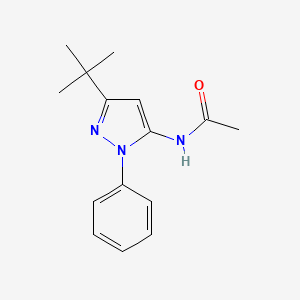
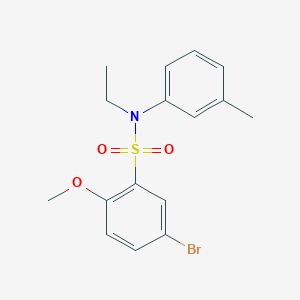
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
